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Introduction

Salicylihalamide A is a potent, marine-derived natural product originally isolated from the

sponge of the genus Haliclona. It has garnered significant interest in the drug discovery

community due to its unique biological activity as a highly selective and powerful inhibitor of

mammalian vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are crucial proton pumps

responsible for acidifying intracellular organelles such as lysosomes, endosomes, and the

Golgi apparatus.[3] By disrupting these essential pH gradients, Salicylihalamide A interferes

with fundamental cellular processes, making it a promising candidate for development as an

anticancer and anti-osteoporotic agent.[1][3][4]

Mechanism of Action

Salicylihalamide A exhibits a distinct mechanism of action compared to other well-known V-

ATPase inhibitors like bafilomycin A1 and concanamycin.[5]

Target Specificity: It selectively binds to the V₀ domain of the mammalian V-ATPase, which is

the integral membrane portion responsible for proton translocation.[5][6]

Unique Binding Site: Salicylihalamide A does not compete with bafilomycin or

concanamycin for binding, indicating a different binding site on the V-ATPase complex.[5][6]

Species Selectivity: A key feature of Salicylihalamide A is its exquisite selectivity for

mammalian V-ATPases, showing no inhibitory activity against the V-ATPases from yeast or
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other fungi.[5][6]

Cellular Consequences: Inhibition of the V-ATPase pump leads to a failure in organellar

acidification. This disrupts critical cellular functions including lysosomal degradation of

macromolecules, receptor-mediated endocytosis, protein trafficking, and autophagy—a

process implicated as a protective mechanism in cancer.[3][4] In cancer cells, this disruption

can ultimately trigger apoptosis.

Applications in Drug Discovery

Anticancer Research: Many tumor cells, particularly those that rely on glycolysis for energy

(the Warburg effect), upregulate V-ATPases on their plasma membrane to expel protons and

maintain a neutral intracellular pH.[4][7] By inhibiting V-ATPases, Salicylihalamide A can

disrupt this pH regulation, leading to cytotoxic effects. Its unique mechanism offers a

potential therapeutic strategy for various cancers, with melanoma cell lines showing high

sensitivity.[2][4]

Osteoporosis Research: Osteoclasts, the cells responsible for bone resorption, require a

highly acidic microenvironment to dissolve bone mineral. This acidification is directly

mediated by V-ATPases. Salicylihalamide A's potent inhibition of this process makes it a

valuable tool for studying bone biology and a potential lead for anti-osteoporotic therapies.[1]

[3]

Antiviral Research: The entry of many enveloped viruses into host cells is dependent on the

acidification of endosomes. By preventing this acidification, Salicylihalamide A and its

potent analog, Saliphenylhalamide, can trap viruses in the endocytic compartments,

effectively inhibiting infection.[7]

Structure-Activity Relationship (SAR)

Synthetic chemistry efforts have been crucial in understanding the SAR of Salicylihalamide A
and in developing more potent and stable analogs.[1][8]

Key structural features required for biological activity include the enamide side chain and a

free phenolic hydroxyl group.[2]
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The stereochemistry is critical, with the natural (-)-enantiomer being significantly more potent

(by approximately 300-fold) than its unnatural (+)-enantiomer.[9]

Analogs like Saliphenylhalamide (SaliPhe) have been synthesized and shown to be potent

V-ATPase inhibitors, facilitating further development for anticancer and antiviral applications.

[4][10]

Quantitative Data
The following tables summarize the inhibitory potency and cytotoxicity of Salicylihalamide A
and related compounds.

Table 1: In Vitro V-ATPase Inhibition

Compound Source IC₅₀ (nM) Notes

(-)-Salicylihalamide A

(synthetic)

Bovine Brain V-

ATPase
< 1.0

Potent inhibition of the

purified, reconstituted

enzyme.[9]

(+)-Salicylihalamide A

(unnatural)

Bovine Brain V-

ATPase
~300

The unnatural

enantiomer is

approximately 300-

fold less potent.[9]

Bafilomycin A₁
Bovine Brain V-

ATPase
3.1

A well-known V-

ATPase inhibitor, used

as a positive control.

[9]

Table 2: Cytotoxicity Against Human Cancer Cell Lines

Note: Specific GI₅₀/IC₅₀ values for Salicylihalamide A across the NCI-60 panel are extensively

documented in public databases but are not detailed in the provided search results. The results

confirm high average sensitivity in melanoma cell lines.[2] Further research has focused on

potent synthetic analogs.
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Compound Cell Line(s) Activity Reference

Salicylihalamide A NCI-60 Panel
Unique differential

cytotoxicity profile
[2]

Salicylihalamide A Human Melanoma
High average

sensitivity
[2][8]

Aza-Salicylihalamide

Analogue

Human Leukaemia

(HL-60, K562)
Potent activity [11]
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Caption: Mechanism of Salicylihalamide A action.
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Caption: Drug discovery workflow for V-ATPase inhibitors.
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Experimental Protocols
Herein are detailed methodologies for key experiments involving Salicylihalamide A.

Protocol 1: V-ATPase Inhibition Assay (Proton Pumping)

This protocol is designed to measure the inhibition of ATP-dependent proton pumping by V-

ATPase in reconstituted proteoliposomes using a pH-sensitive fluorescent dye.

Materials:

Purified, reconstituted mammalian V-ATPase proteoliposomes

Salicylihalamide A (and other inhibitors like Bafilomycin A₁ for control) dissolved in DMSO

Assay Buffer: 10 mM MOPS-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT

ATP solution (100 mM, pH 7.0)

ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye stock (200 µM in ethanol)

Fluorometer capable of excitation at 410 nm and emission at 480 nm

Procedure:

Preparation: Dilute the V-ATPase proteoliposomes in the Assay Buffer to a final

concentration of ~2-5 µg/mL in a fluorometer cuvette.

Dye Addition: Add ACMA dye to the cuvette to a final concentration of 0.5-1.0 µM. Allow the

system to equilibrate for 5 minutes at room temperature, protected from light.

Inhibitor Incubation: Add Salicylihalamide A (or DMSO vehicle control) to the desired final

concentration (e.g., from 0.1 nM to 1 µM for a dose-response curve). Incubate for 10-15

minutes.

Baseline Reading: Record the baseline fluorescence for 1-2 minutes.
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Initiate Pumping: Initiate proton pumping by adding ATP to a final concentration of 2 mM.

This will cause acidification of the liposome interior, leading to a quenching (decrease) of the

ACMA fluorescence.

Monitor Quenching: Record the fluorescence signal until a steady-state level of quenching is

achieved (typically 5-10 minutes).

Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity.

Calculate the initial rate of quenching for each inhibitor concentration. Plot the percentage of

inhibition versus inhibitor concentration and fit the data to a dose-response curve to

determine the IC₅₀ value.

Protocol 2: Cell Viability / Cytotoxicity Assay (SRB Assay)

This protocol measures cell density based on the measurement of cellular protein content

using sulforhodamine B (SRB), a bright pink aminoxanthene dye.

Materials:

Human cancer cell line (e.g., SK-MEL-5 melanoma)

Complete growth medium

Salicylihalamide A stock solution in DMSO

Trichloroacetic acid (TCA), cold 10% (w/v)

SRB solution (0.4% w/v in 1% acetic acid)

Tris-base solution (10 mM, pH 10.5)

96-well microtiter plates

Microplate reader (490-530 nm)

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100

µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Salicylihalamide A in growth medium.

Remove the old medium from the cells and add 100 µL of the compound-containing medium

to each well. Include vehicle-only (DMSO) wells as a negative control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and

incubate at 4°C for 1 hour to fix the cells.

Washing: Wash the plates five times with slow-running tap water to remove TCA, medium,

and non-adherent cells. Allow the plates to air dry completely.

Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room

temperature.

Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound

SRB dye. Allow the plates to air dry.

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-

bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle

control. Plot the percentage of inhibition versus drug concentration to determine the GI₅₀

(concentration for 50% growth inhibition).

Protocol 3: Measurement of Lysosomal pH

This protocol uses the ratiometric fluorescent dye LysoSensor Yellow/Blue DND-160 to quantify

the pH of acidic organelles.

Materials:

Cells of interest cultured on glass-bottom dishes
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Live-cell imaging medium (e.g., phenol red-free DMEM)

LysoSensor Yellow/Blue DND-160 stock solution (1 mM in DMSO)

Salicylihalamide A or other V-ATPase inhibitors

Fluorescence microscope with two excitation filters (340 nm and 380 nm) and an emission

filter (~540 nm)

Procedure:

Cell Culture: Grow cells to 60-70% confluency on glass-bottom imaging dishes.

Inhibitor Treatment: Treat cells with the desired concentration of Salicylihalamide A (or

vehicle control) in growth medium for a predetermined time (e.g., 1-4 hours).

Dye Loading: Replace the medium with pre-warmed live-cell imaging medium containing 1-2

µM LysoSensor Yellow/Blue. Incubate for 5-10 minutes at 37°C.

Washing: Gently wash the cells twice with warm imaging medium to remove excess dye.

Imaging: Immediately transfer the dish to the stage of the fluorescence microscope. Acquire

images by alternating excitation between 340 nm and 380 nm while collecting emission at

~540 nm.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual lysosomes (visible as bright

puncta).

Calculate the ratio of fluorescence intensity from the two excitation wavelengths (e.g.,

F₃₄₀/F₃₈₀) for each ROI.

This ratio is dependent on pH. A calibration curve must be generated using buffers of

known pH in the presence of a proton ionophore (e.g., nigericin and monensin) to convert

the fluorescence ratios to absolute pH values.
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Compare the lysosomal pH in Salicylihalamide A-treated cells to control cells. An

increase in the ratio (and corresponding pH value) indicates alkalinization of the

lysosomes due to V-ATPase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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